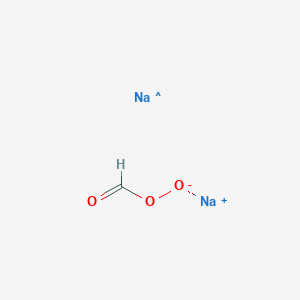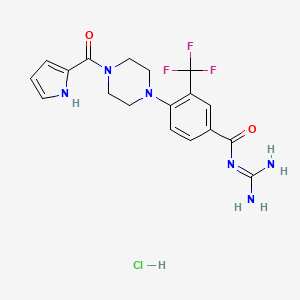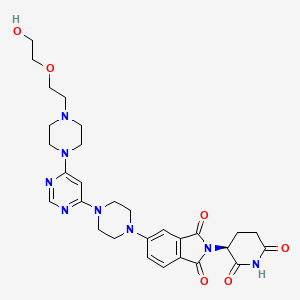
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including piperazine and pyrimidine rings, which contribute to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH typically involves multi-step organic reactions. The process begins with the preparation of thalidomide, followed by the introduction of piperazine and pyrimidine rings through nucleophilic substitution reactions. The final steps involve the addition of C2-O-C2-OH groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing cellular pathways. This can lead to changes in gene expression, protein synthesis, and cell signaling, ultimately affecting physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Shares the thalidomide core structure but lacks the additional piperazine and pyrimidine rings.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Pyrimidine analogs: Molecules containing pyrimidine rings with varying functional groups.
Uniqueness
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C29H36N8O6 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H36N8O6/c38-14-16-43-15-13-33-5-7-35(8-6-33)24-18-25(31-19-30-24)36-11-9-34(10-12-36)20-1-2-21-22(17-20)29(42)37(28(21)41)23-3-4-26(39)32-27(23)40/h1-2,17-19,23,38H,3-16H2,(H,32,39,40)/t23-/m0/s1 |
Clé InChI |
UFCFQNCUJQQSDD-QHCPKHFHSA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


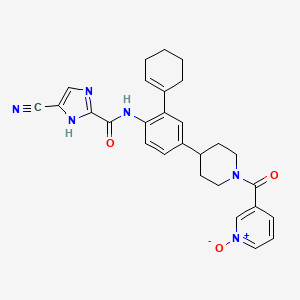
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
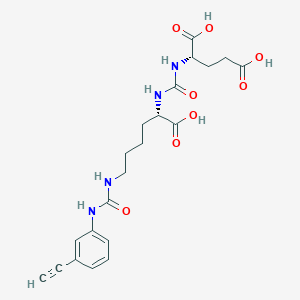

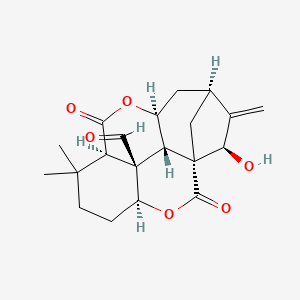
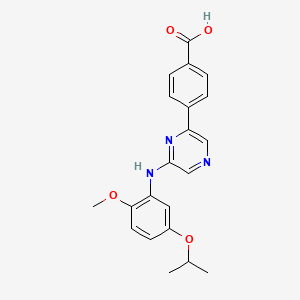

![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)
